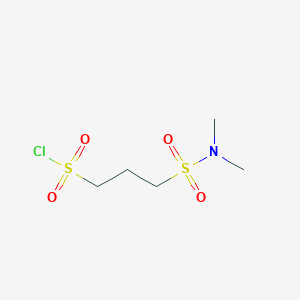

Cloruro de 3-(Dimetilsulfamoil)propano-1-sulfonilo

Descripción general

Descripción

3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H12ClNO4S2 and its molecular weight is 249.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Sulfonamidas

Cloruro de 3-(Dimetilsulfamoil)propano-1-sulfonilo: se utiliza ampliamente en la síntesis de sulfonamidas, que constituyen una clase crucial de compuestos en la química medicinal . Las sulfonamidas tienen una amplia gama de aplicaciones terapéuticas, incluidos los antibióticos, los antirretrovirales y los tratamientos para las condiciones diabéticas.

Agentes Anticancerígenos

Este compuesto se utiliza en la creación de sulfamidas derivadas de aminotetralina, que muestran una gran promesa como agentes anticancerígenos . Estos compuestos pueden inhibir el crecimiento de las células cancerosas y se están estudiando por su posible uso en la quimioterapia.

Inhibidores de la Acetilcolinesterasa

También juega un papel en la síntesis de inhibidores de la acetilcolinesterasa . Estos inhibidores son importantes para tratar enfermedades como el Alzheimer, donde ayudan a aumentar los niveles de acetilcolina en el cerebro, mejorando la cognición y la memoria.

Reacciones de Esterificación y Amidación

El compuesto se utiliza en reacciones de esterificación y amidación entre ácidos carboxílicos y cantidades equimolares de alcoholes o aminas . Esta aplicación es significativa en la síntesis de varias moléculas orgánicas, incluidos los productos farmacéuticos como la coumaperina.

Inhibidores Enzimáticos

Como intermedio, This compound se utiliza en la preparación de muchos inhibidores enzimáticos . Estos inhibidores pueden regular la actividad enzimática, lo cual es crucial para comprender y tratar diversos trastornos metabólicos.

Sultamas y Sultonas Quirales

El compuesto participa en la generación y atrapamiento del sulfeno derivado con iminas y glioxilatos en presencia de alcaloides de cinchona para proporcionar sultamas y sultonas quirales . Estos compuestos quirales son importantes en el desarrollo de medicamentos con propiedades enantioméricas específicas.

Intermediarios Farmacéuticos

Sirve como ingrediente clave en la síntesis de intermediarios farmacéuticos . Estos intermediarios son bloques de construcción esenciales en la creación de medicamentos complejos y son cruciales para la investigación y el desarrollo de la industria farmacéutica.

Investigación de Química Orgánica

Análisis Bioquímico

Biochemical Properties

3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can form covalent bonds with nucleophilic groups such as amines and thiols. This reactivity makes it useful in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and diuretic properties .

Cellular Effects

The effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes by covalently modifying their active sites, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and cellular function, depending on the specific biomolecules targeted .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biochemical activity .

Dosage Effects in Animal Models

The effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes in metabolic pathways. This can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can influence its activity and function within the cell .

Propiedades

IUPAC Name |

3-(dimethylsulfamoyl)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO4S2/c1-7(2)13(10,11)5-3-4-12(6,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLFFNKDRNZGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)

![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)